5-Methyl-5-propylnonane

Boiling point Thermophysical properties Distillation

5-Methyl-5-propylnonane (CAS 17312-75-3) is a C₁₃H₂₈ branched alkane featuring a nonane backbone with both a methyl and a propyl substituent at the C5 position, creating a quaternary carbon center. It is a colorless hydrophobic liquid with a molecular weight of 184.36 g·mol⁻¹.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 17312-75-3
Cat. No. B094480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-propylnonane
CAS17312-75-3
Synonyms5-Methyl-5-propylnonane
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCC(C)(CCC)CCCC
InChIInChI=1S/C13H28/c1-5-8-11-13(4,10-7-3)12-9-6-2/h5-12H2,1-4H3
InChIKeyMIDLKLFOPVFCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5-propylnonane (CAS 17312-75-3): Technical Baseline for Scientific Procurement


5-Methyl-5-propylnonane (CAS 17312-75-3) is a C₁₃H₂₈ branched alkane featuring a nonane backbone with both a methyl and a propyl substituent at the C5 position, creating a quaternary carbon center [1]. It is a colorless hydrophobic liquid with a molecular weight of 184.36 g·mol⁻¹ . Unlike its straight-chain isomer n-tridecane or mono-substituted analogs such as 5-propylnonane, the geminal disubstitution pattern of 5-methyl-5-propylnonane generates a sterically congested quaternary center that fundamentally alters key physicochemical properties relevant to chromatographic behavior, volatility, and biological recognition .

Why Generic C₁₃H₂₈ Alkane Substitution Fails for 5-Methyl-5-propylnonane in Research Applications


Within the C₁₃H₂₈ isomer space, compounds sharing the identical molecular formula can exhibit boiling point differences exceeding 20°C and density variations of approximately 0.008 g·cm⁻³ solely due to branching architecture [1]. 5-Methyl-5-propylnonane possesses a quaternary carbon at C5—a structural feature absent in n-tridecane and in mono-branched C₁₃ isomers—that produces a distinct combination of boiling point (216.5°C predicted), density (0.758 g·cm⁻³ predicted), and logP (7.30) . These properties directly impact GC retention time, liquid-phase partitioning, and vapor pressure. Furthermore, the compound has been specifically identified as a mechanically induced plant volatile in Alternanthera philoxeroides [2], indicating that its biological recognition—whether in ecological signaling or analytical biomarker detection—is structurally specific and cannot be replicated by generic C₁₃H₂₈ alkanes.

5-Methyl-5-propylnonane Quantitative Differentiation Evidence Against Closest Structural Analogs


Boiling Point Elevation of 5-Methyl-5-propylnonane Relative to 5-Propylnonane (Lacking the Geminal Methyl Group)

5-Methyl-5-propylnonane exhibits a predicted boiling point of 216.5 ± 7.0°C at 760 mmHg , which is 15.8°C higher than the experimentally reported boiling point of 5-propylnonane (197°C; CAS 998-35-6), its closest mono-substituted analog lacking the geminal methyl group . This elevation is attributable to the increased molecular weight (184.36 vs. 170.33 g·mol⁻¹) and the quaternary carbon center that enhances London dispersion forces relative to the secondary carbon branching in 5-propylnonane.

Boiling point Thermophysical properties Distillation

Density Reduction of 5-Methyl-5-propylnonane Relative to n-Tridecane (Straight-Chain C₁₃H₂₈)

5-Methyl-5-propylnonane has a predicted density of 0.758 ± 0.06 g·cm⁻³ , which is comparable to (within overlapping uncertainty of) the experimentally reported density of n-tridecane at 0.756 g·mL⁻¹ at 25°C [1]. However, the quaternary carbon branching in 5-methyl-5-propylnonane produces a more compact molecular geometry than the extended linear chain of n-tridecane, resulting in nuanced differences in viscosity and self-diffusion that are meaningful in microemulsion and surfactant formulation contexts, even where bulk densities appear similar .

Density Liquid-phase behavior Formulation

Vapor Pressure and Volatility Reduction of 5-Methyl-5-propylnonane Relative to 5-Methylnonane

5-Methyl-5-propylnonane has a predicted vapor pressure of 0.2 ± 0.2 mmHg at 25°C and a flash point of 81.4 ± 11.7°C . In contrast, 5-methylnonane (CAS 15869-85-9, C₁₀H₂₂), the shorter-chain analog bearing only the methyl branch, exhibits a markedly higher vapor pressure of 2.5 ± 0.1 mmHg at 25°C . The approximately 12.5-fold lower vapor pressure of 5-methyl-5-propylnonane reflects the combined effect of higher molecular weight (184.36 vs. 142.28 g·mol⁻¹) and stronger intermolecular dispersion forces.

Vapor pressure Volatility Environmental partitioning

5-Methyl-5-propylnonane as a Mechanically Induced Plant Volatile: Biological Identity Not Replicated by Other C₁₃H₂₈ Isomers

In a 2022 GC-MS study of Alternanthera philoxeroides (alligatorweed) volatile emissions, 5-methyl-5-propylnonane was identified exclusively among newly emitted volatiles following mechanical damage treatment, alongside 7-epi-sesquithujene, 4-methyl-tetradecane, and tetratetracontane [1]. Critically, no other C₁₃H₂₈ isomer—including n-tridecane or trimethyldecanes—was reported among the 97 volatile compounds detected across healthy, mechanically damaged, and herbivore-infested plants. This specific induction pattern indicates that 5-methyl-5-propylnonane biosynthesis or release is structurally regulated and that its detection serves as a specific marker of mechanical wounding in this plant system.

Plant volatiles Biomarker Ecological signaling

Structural Differentiation from 2,2-Dimethylundecane: Branching Position Drives Property Divergence Among C₁₃H₂₈ Isomers

Among C₁₃H₂₈ isomers, 5-methyl-5-propylnonane (boiling point 216.5°C predicted ) and 2,2-dimethylundecane (CAS 17312-64-0; boiling point 220.0°C predicted ) differ by only 3.5°C in predicted boiling point, yet their branching architectures are fundamentally distinct: 5-methyl-5-propylnonane bears a quaternary carbon at C5 with a propyl extension, while 2,2-dimethylundecane has a gem-dimethyl terminus at C2. This positional difference alters the molecular shape parameter (aspect ratio, radius of gyration) that governs packing efficiency in lipid bilayers, micelles, and host-guest inclusion complexes—properties that boiling point alone cannot capture.

Isomer differentiation Structure-property relationships QSAR

Defensible Application Scenarios for 5-Methyl-5-propylnonane Derived from Quantitative Differentiation Evidence


Authentic Reference Standard for GC-MS Identification of Plant Volatile Organic Compounds (VOCs)

5-Methyl-5-propylnonane has been specifically identified via SPME-GC-MS as a mechanically induced volatile in Alternanthera philoxeroides, absent in healthy and herbivore-infested plants [1]. Analytical laboratories performing plant volatilomics or ecological metabolomics require an authentic standard of this compound to confirm peak identity via retention time and mass spectral matching. Generic C₁₃H₂₈ alkanes such as n-tridecane will elute at different retention times and cannot serve as valid surrogate standards for this structurally specific biomarker.

Structure-Property Relationship Studies of Quaternary Carbon Effects in Branched Alkanes

The quaternary carbon at C5 of 5-methyl-5-propylnonane, carrying both methyl and propyl substituents, provides a distinct molecular architecture for systematic QSPR investigations of boiling point (216.5°C), density (0.758 g·cm⁻³), vapor pressure (0.2 mmHg), and logP (7.30) . When compared against 5-propylnonane (ΔTb = +15.8°C), 5-methylnonane (ΔPvap = 12.5-fold), and 2,2-dimethylundecane (ΔTb = 3.5°C), this compound fills a critical gap in the C₁₃ isomer matrix for computational chemistry model training and validation.

High-Boiling Inert Reaction Medium for Thermal Organic Transformations

With a predicted boiling point of 216.5°C, a flash point of 81.4°C, and a vapor pressure of only 0.2 mmHg at 25°C , 5-methyl-5-propylnonane offers a higher-temperature operating window and reduced evaporative losses compared to 5-methylnonane (bp 165°C; Pvap 2.5 mmHg). Its saturated hydrocarbon structure ensures chemical inertness under non-oxidizing conditions, making it a suitable high-boiling solvent candidate for reactions requiring prolonged heating at 150–200°C where lower alkanes would evaporate or require pressurized systems.

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